(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol
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Overview
Description
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethan-1-ol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Chiral Catalyst: A chiral catalyst is used to introduce the chiral center at the 2-position of the pyridine ring.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichloropyridine-2-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridin-2-ylmethanamine.
Substitution: Formation of 3,5-dichloropyridin-2-yl derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound with opposite chirality.
3,5-Dichloropyridine: The parent compound without the ethan-1-ol group.
1-(3,5-Dichloropyridin-2-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m0/s1 |
InChI Key |
GCKKGQQQVAQCQU-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)O |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)O |
Origin of Product |
United States |
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